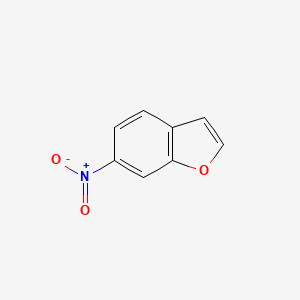

6-Nitrobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAAPOPRANVBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Nitrobenzofuran and Its Advanced Derivatives

Established Retrosynthetic Approaches to the Benzofuran (B130515) Ring System

The construction of the core benzofuran ring is the foundational step in the synthesis of 6-nitrobenzofuran. Various robust methods have been established, which can be broadly categorized into classical cyclization techniques and modern transition-metal-catalyzed reactions. These strategies typically involve forming the furan (B31954) ring onto a pre-existing, and often pre-functionalized, benzene (B151609) precursor.

A classical and effective method for synthesizing the benzofuran ring is through the acid-catalyzed cyclodehydration of α-aryloxy ketones. researchgate.netrsc.org This intramolecular electrophilic substitution reaction involves the attack of the activated aromatic ring onto the ketone's carbonyl carbon, followed by dehydration to yield the fused furan ring.

The general mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The electron-rich aryl ring then attacks this carbon in an intramolecular Friedel-Crafts-type acylation. A subsequent dehydration step aromatizes the newly formed furan ring. Reagents commonly used to promote this transformation include strong acids such as sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which is noted for its high efficiency and good fluidity. researchgate.net This strategy is particularly useful when the starting phenol (B47542) contains a nitro group, allowing for the direct synthesis of nitrobenzofuran derivatives. For example, the cyclodehydration of an α-(4-nitrophenoxy) ketone would be a direct route to the this compound skeleton. rsc.org

Modern synthetic organic chemistry has heavily relied on palladium catalysis to construct complex heterocyclic systems, and benzofuran synthesis is no exception. nih.gov These methods offer mild reaction conditions, high functional group tolerance, and excellent yields. acs.org

One prominent strategy is the palladium-catalyzed intramolecular arylation of enolates. This approach typically involves the reaction of an o-halophenol with a ketone, where the palladium catalyst facilitates the coupling of the aryl halide with the enolate of the ketone, followed by cyclization. acs.org Another powerful technique is the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. nih.govorganic-chemistry.org This sequence can often be performed in a one-pot fashion. organic-chemistry.org Furthermore, palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids has been developed to produce a variety of substituted benzofurans. dntb.gov.ua

| Reaction Type | Catalyst/Ligand | Reactants | Key Features |

| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂/CuI | o-Iodophenols, Terminal Alkynes | Mild conditions, high yields for aryl- and vinyl-substituted alkynes. nih.govorganic-chemistry.org |

| Enolate Arylation | Pd(dba)₂/Buchwald-type ligand | o-Bromophenols, Ketones | Broad substrate scope, provides differentially substituted benzofurans. acs.org |

| Oxidative Annulation | Pd(OAc)₂ | Phenols, Alkenylcarboxylic Acids | Produces 2,3-disubstituted benzofurans with high regioselectivity. dntb.gov.ua |

| Tandem Cyclization/Silylation | Pd Catalyst | 1,6-Enynes, Disilanes | Constructs silyl (B83357) benzofurans under mild conditions. rsc.org |

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the construction of the benzofuran nucleus. nih.gov These often involve multi-component reactions where two or more reactants are combined to form the product in a single operation without isolating intermediates.

For instance, a copper-catalyzed one-pot reaction between o-hydroxyaldehydes (salicylaldehydes), amines, and alkynes can generate amino-substituted benzofurans in high yields. nih.gov Another innovative one-pot approach involves the heteroannulation of benzoquinones, catalyzed by acetic acid, to produce various benzofuran structures. dtu.dk Palladium-catalyzed one-pot procedures have also been described, such as the coupling of 2-chlorophenols with alkynes to directly form the benzofuran ring system. organic-chemistry.org These methods are advantageous as they streamline the synthetic process, making the assembly of complex benzofurans more straightforward. tandfonline.com

Functionalization and Derivatization Strategies at the 6-Position and Other Sites

The synthesis of this compound can be achieved either by constructing the benzofuran ring from a pre-nitrated precursor or by direct nitration of the pre-formed benzofuran scaffold. The resulting nitro group serves as a key functional handle for subsequent chemical modifications.

Introducing the nitro group onto the benzene ring prior to furan ring formation is a common and regioselective strategy for synthesizing this compound. This approach avoids potential side reactions and regioselectivity issues associated with the direct nitration of the electron-rich benzofuran system. A typical route involves the synthesis of a substituted phenol bearing a nitro group at the para-position to the hydroxyl group (e.g., 4-nitrophenol (B140041) derivatives). This precursor can then be subjected to established benzofuran synthesis methods, such as alkylation with an α-halo ketone followed by cyclo-dehydration, to yield the desired this compound. rsc.org

Alternatively, direct nitration of the benzofuran ring can be performed. However, the furan ring is sensitive to oxidation and harsh acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄). quora.com Therefore, milder nitrating agents are often required. A common reagent for the nitration of sensitive heterocyclic systems is acetyl nitrate (B79036), which is generated in situ from nitric acid and acetic anhydride. quora.comgoogle.com This reagent can regioselectively nitrate the benzofuran ring. Electrophilic substitution on benzofuran typically occurs at the 2-position, but substitution on the benzene ring is also possible under specific conditions. youtube.comresearchgate.net

| Method | Reagents | Substrate | Key Outcome |

| Precursor Synthesis | Standard nitration (HNO₃/H₂SO₄) | Phenol or Salicylaldehyde | Formation of a 4-nitro-substituted precursor for high regiocontrol. rsc.org |

| Direct Nitration | HNO₃ / Acetic Anhydride | Benzofuran | Milder conditions to avoid oxidation of the furan ring. quora.comgoogle.com |

| Nitration of Derivatives | Nitrating Mixture | Substituted Benzofurans | Regioselectivity depends on existing substituents. researchgate.net |

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other substituents, significantly expanding the chemical diversity of accessible derivatives. nih.govrsc.org The most fundamental and widely used post-synthetic modification is the reduction of the nitro group to an amino group.

This transformation is typically achieved with high efficiency using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acetic acid. rsc.org The resulting 6-aminobenzofuran is a crucial intermediate. The primary amine can be readily converted into amides, sulfonamides, or ureas. It can also undergo diazotization to form a diazonium salt, which is a gateway to a wide array of functionalities including halogens (Sandmeyer reaction), hydroxyl, and cyano groups. Furthermore, the 6-amino group can be condensed with aldehydes or ketones to form Schiff bases, which are valuable precursors for other heterocyclic systems or ligands. researchgate.net These modifications allow for the fine-tuning of the molecule's electronic and steric properties for various applications.

Introduction of Side Chains and Heterocyclic Moieties

The amino group of 6-aminobenzofuran is a nucleophilic center that facilitates the attachment of various side chains and the construction of fused heterocyclic rings. These modifications are crucial for creating derivatives with diverse structural features.

Schiff bases, or imines, are readily synthesized by the condensation of a primary amine with an aldehyde or a ketone. ekb.eg 6-Aminobenzofuran can be reacted with a wide range of substituted aromatic or aliphatic aldehydes in the presence of an acid catalyst, such as a few drops of glacial acetic acid, typically in a solvent like ethanol. nih.govignited.inignited.in The reaction mixture is often heated to reflux to drive the formation of the imine linkage (-N=CH-). researchgate.net This methodology allows for the straightforward introduction of diverse aryl or alkyl substituents onto the benzofuran core. researchgate.net

Table 2: Examples of Schiff Bases Derived from Benzofuran Precursors

| Amine Reactant | Aldehyde Reactant | Resulting Schiff Base Moiety |

|---|---|---|

| 6-Aminobenzofuran | Substituted Benzaldehydes | 6-(Arylideneamino)benzofuran |

The derivatives of 6-nitro- and 6-aminobenzofuran serve as valuable intermediates for annulation reactions, leading to the formation of fused heterocyclic systems.

Oxadiazoles (B1248032) : The 1,3,4-oxadiazole (B1194373) ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, can be constructed from benzofuran precursors. openmedicinalchemistryjournal.comnih.govnih.gov A common strategy involves the cyclization of N-acylhydrazones or diacylhydrazines. nih.gov For instance, this compound-2-carbohydrazide can be condensed with an aromatic aldehyde to form a hydrazone, which is then subjected to oxidative cyclization using reagents like iodine or chloramine-T to yield the 2,5-disubstituted 1,3,4-oxadiazole ring. jchemrev.com

Thiazolidinones : 4-Thiazolidinone rings can be appended to the benzofuran scaffold via the Schiff bases derived from 6-aminobenzofuran. nih.gov The cyclocondensation reaction involves treating the Schiff base with thioglycolic acid (mercaptoacetic acid). orientjchem.orgnih.govcellmolbiol.org In this reaction, the thiol group of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization and dehydration to form the five-membered thiazolidinone ring. researchgate.net

Catalytic Approaches in this compound Synthesis and Functionalization

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective transformations. Transition-metal catalysis, in particular, has provided powerful tools for the synthesis and functionalization of the benzofuran core. elsevier.com

Transition metals like palladium and copper are widely employed in the construction of the benzofuran ring system and for its subsequent modification. nih.govnih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds. scispace.com Suzuki cross-coupling reactions, for example, can be used to couple a halogenated benzofuran (e.g., a bromo- or iodo-substituted this compound) with an arylboronic acid to introduce an aryl group. mdpi.comdntb.gov.ua Similarly, Sonogashira coupling reactions, which couple terminal alkynes with aryl halides, can be employed to introduce alkynyl moieties, which are versatile handles for further transformations. nih.govacs.orgmdpi.com These reactions offer a powerful method for the late-stage functionalization of the benzofuran skeleton. researchgate.net

Copper-Catalyzed Reactions : Copper catalysts are particularly useful for synthesizing the benzofuran core itself through cyclization reactions. nih.govacs.org One-pot procedures involving the reaction of phenols with alkynes, catalyzed by copper salts, provide a direct route to substituted benzofurans. rsc.org Copper-catalyzed C-H activation and annulation strategies have also emerged as efficient methods for building the benzofuran ring. rsc.orgthieme-connect.com Furthermore, copper catalysis is used in cycloaddition reactions to form other heterocyclic rings, such as 1,2,3-triazoles, from alkynyl-functionalized benzofurans. mdpi.com

Table 3: Key Transition-Metal-Catalyzed Reactions for Benzofuran Synthesis & Functionalization

| Reaction Name | Catalyst System (Example) | Description | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(II) complex, K₂CO₃ | Couples an aryl halide with an arylboronic acid to form a biaryl linkage. | mdpi.comdntb.gov.ua |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Couples a terminal alkyne with an aryl halide. | nih.govacs.orgmdpi.com |

Transition-Metal-Catalyzed Transformations

Heck Reaction Applications

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides a powerful method for carbon-carbon bond formation. chim.it This palladium-catalyzed reaction couples an unsaturated halide or triflate with an alkene, typically in the presence of a base. libretexts.org The intramolecular version of this reaction (IMHR) is particularly valuable for constructing carbocyclic and heterocyclic systems, including advanced benzofuran derivatives. chim.itwikipedia.org

The catalytic cycle of the Heck reaction generally proceeds through three key steps:

Oxidative Addition: A coordinatively unsaturated Palladium(0) complex inserts into the aryl-halide bond, forming a Pd(II) species. libretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkylpalladium intermediate. libretexts.org

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and regenerating the Pd(0) catalyst. libretexts.org

A critical advantage of the intramolecular Heck reaction is its ability to generate complex cyclic structures, including those containing challenging quaternary stereocenters. chim.itlibretexts.org By using carefully designed substrates, such as trisubstituted or tetrasubstituted alkenes, the typical pathway of syn β-hydride elimination can be blocked. This forces the elimination to occur at an alternative β'-position, thereby establishing a fully substituted carbon center. chim.it This strategy is instrumental in the synthesis of highly functionalized and sterically congested heterocyclic systems derived from nitrobenzofurans. The intramolecular Heck reaction is noted for being more efficient than its intermolecular counterpart due to favorable entropic factors and often results in superior regioselectivity and stereoselectivity. libretexts.org

| Parameter | Typical Conditions | Role in Reaction |

|---|---|---|

| Catalyst Precursor | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |

| Ligand | Phosphines (e.g., PPh3, (R)-BINAP for asymmetric reactions) | Stabilizes the palladium catalyst and influences reactivity and selectivity. Chiral ligands enable enantioselective transformations. libretexts.org |

| Base | Inorganic (e.g., K2CO3, Cs2CO3) or Organic (e.g., Et3N, Proton Sponge) | Neutralizes the hydrogen halide produced during the catalytic cycle. libretexts.org |

| Solvent | Polar aprotic solvents (e.g., DMF, DMA, Acetonitrile) | Solubilizes reactants and catalyst components. |

| Temperature | 80-140 °C | Provides the necessary activation energy for the reaction steps. |

Ruthenium-Catalyzed C-N Bond Activation in Related Systems

While palladium catalysis dominates many C-C bond-forming reactions, ruthenium complexes have emerged as highly effective catalysts for other key transformations, including C-N bond formation. researcher.lifersc.org These methods are crucial for synthesizing nitrogen-containing heterocycles. researcher.life A notable example in a related system is the intramolecular amidation of sulfamate (B1201201) esters catalyzed by ruthenium porphyrin complexes, which provides a pathway to cyclic sulfamidates. nih.govacs.org

This transformation utilizes a ruthenium(II) porphyrin complex, such as [Ru(F20-TPP)(CO)], as the catalyst and an oxidant like iodosylbenzene diacetate (PhI(OAc)2). The reaction is proposed to proceed through a highly reactive imido ruthenium porphyrin intermediate. nih.govacs.org This intermediate facilitates the intramolecular C-H amidation, leading to the formation of the new C-N bond and the closure of the heterocyclic ring. nih.gov

The use of chiral porphyrin ligands allows for asymmetric versions of this reaction, achieving high enantiomeric excess (ee) in the synthesis of optically active cyclic products. acs.org This methodology demonstrates the power of ruthenium catalysis to activate C-H bonds for C-N bond formation, a strategy that holds potential for the synthesis of complex nitrobenzofuran derivatives incorporating nitrogen-based functional groups or fused rings. nih.govacs.org

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| p-Cl-C6H4(CH2)2OSO2NH2 | [Ru(F20-TPP)(CO)] | 89 | - |

| p-MeO-C6H4(CH2)2OSO2NH2 | [Ru(F20-TPP)(CO)] | 70 | - |

| p-F-C6H4(CH2)3OSO2NH2 | [Ru(F20-TPP)(CO)] | 72 | - |

| p-Cl-C6H4(CH2)2OSO2NH2 | [Ru(Por)(CO)]a | 48 | 87 |

| p-Me-C6H4(CH2)2OSO2NH2 | [Ru(Por)(CO)]a | 40 | 88 |

Organocatalysis in Nitrobenzofuran Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition-metal and enzyme catalysis. It offers a powerful platform for asymmetric synthesis, often under mild conditions and with high functional group tolerance. In the context of nitrobenzofuran chemistry, organocatalysis is particularly effective at activating these electron-deficient aromatic systems for various transformations.

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts known for their unique reactivity. beilstein-journals.org As strong nucleophiles, NHCs can react with electrophiles, such as aldehydes, to generate key intermediates like the Breslow intermediate. nih.gov This process reverses the normal electrophilic character of the carbonyl carbon, a phenomenon known as "umpolung" or polarity inversion. nih.gov

This fundamental reactivity has been extended to reactions involving nitroaromatic compounds. For instance, NHCs have been used in palladium-catalyzed systems for the reductive coupling of nitroaromatics to form diarylamines. nih.gov In these processes, the nitro group serves as a precursor to a nucleophilic amine, demonstrating the utility of NHC-based systems in transforming nitro-substituted rings. nih.gov Furthermore, NHCs can catalyze the deoxygenation of nitroarenes in the presence of a suitable reductant, converting them into anilines. acs.orgresearchgate.net

In benzofuran chemistry, NHCs have been shown to catalyze formal [3+3] cycloaddition reactions between α,β-unsaturated carboxylic esters and 3-aminobenzofurans, leading to complex fused δ-lactam structures. rsc.org This demonstrates the capacity of NHC catalysis to construct advanced, polycyclic scaffolds based on the benzofuran core, a strategy applicable to derivatives of this compound.

Asymmetric Dearomatization Catalysis

One of the most powerful applications of organocatalysis in this field is the asymmetric dearomatization of nitrobenzofurans. rsc.org The presence of the electron-withdrawing nitro group makes the benzofuran ring electron-deficient, enabling it to act as an electrophile in various reactions. rsc.org This allows for dearomatization reactions that convert the planar aromatic system into a three-dimensional, enantioenriched molecule with multiple stereocenters. rsc.orgnih.gov

For example, an organocatalyzed asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones has been developed. rsc.org Using a chiral dipeptide-based squaramide catalyst, this reaction constructs dihydrobenzofuran-bridged polycyclic compounds with four contiguous stereocenters in high yields and with excellent diastereoselectivities and enantioselectivities. rsc.org

Similarly, the enantioselective dearomatization of 2-nitrobenzofurans has been achieved through an organocatalyzed Michael addition of 3-substituted oxindoles. rsc.orgnih.gov This reaction provides access to structurally diverse 3,3'-disubstituted oxindoles that incorporate a 2,3-dihydrobenzofuran (B1216630) moiety. rsc.orgnih.gov Another powerful strategy is the asymmetric dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans with ketimines, catalyzed by a bifunctional tertiary amine-squaramide, which yields complex spiro-fused polyheterocyclic systems with excellent stereocontrol (up to >20:1 dr and 99% ee). nih.gov

| Reaction Type | Reactants | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| [4+2] Annulation | 2-Nitrobenzofuran (B1220441) + 5H-thiazol-4-one | Dipeptide-based squaramide | Up to 98 | >20:1 | Up to 99 |

| 1,3-Dipolar Cycloaddition | 2-Nitrobenzofuran + N-2,2,2-trifluoroethylisatin ketimine | Tertiary amine-squaramide | Up to 99 | >20:1 | Up to 99 |

| [3+2] Annulation | 2-Nitrobenzofuran + 3-isothiocyanato oxindole | Bifunctional thiourea | Up to 98 | >20:1 | Up to 99 |

Green Chemistry Principles in the Synthesis of Nitrobenzofuran Scaffolds

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of its principles is crucial for developing sustainable synthetic routes to nitrobenzofuran scaffolds. Key metrics for evaluating the "greenness" of a reaction include Atom Economy and the Environmental Factor (E-Factor). nih.govchembam.com

Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Addition and cycloaddition reactions are ideal, often achieving 100% atom economy, while substitutions and eliminations generate stoichiometric byproducts, lowering their efficiency. nih.gov

E-Factor is a simpler metric defined as the total mass of waste produced divided by the mass of the product. chembam.comlibretexts.org A lower E-factor signifies a greener process. The pharmaceutical industry has historically high E-factors (25-100+), highlighting the need for more efficient syntheses. chembam.com

The synthetic methodologies discussed for nitrobenzofurans can be evaluated through this lens:

Catalysis (Principle 9): The use of catalytic methods (Heck, Ruthenium, Organocatalysis) is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can facilitate many turnovers, significantly reducing waste. nih.gov

Atom Economy (Principle 2): The dearomative cycloaddition reactions discussed in the organocatalysis section are excellent examples of high atom economy, as all atoms from the reactants are incorporated into the final polycyclic product. nih.gov In contrast, the Heck reaction, while powerful, has a lower atom economy as it generates a stoichiometric amount of salt byproduct from the base used.

Safer Solvents (Principle 5): A significant portion of waste in chemical processes comes from solvents. Research into palladium-catalyzed benzofuran synthesis has explored replacing traditional organic solvents with greener alternatives like mixtures of 2-propanol and water, reducing the environmental impact. elsevier.es

Energy Efficiency (Principle 6): Many of the organocatalytic dearomatization reactions proceed under mild conditions, sometimes at or below room temperature, which minimizes energy consumption compared to high-temperature reactions like the classical Heck reaction. rsc.org

By prioritizing catalytic routes, designing reactions with high atom economy, and choosing safer solvents and milder conditions, the synthesis of this compound and its derivatives can be aligned with the principles of green chemistry, leading to more sustainable and efficient manufacturing processes. nih.govelsevier.es

Chemical Reactivity and Transformative Processes of 6 Nitrobenzofuran

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. In aromatic systems, this often occurs via nucleophilic aromatic substitution (NAS) or vicarious nucleophilic substitution (VNS) mechanisms, particularly when activating electron-withdrawing groups, such as the nitro group, are present.

Nucleophilic aromatic substitution (NAS) typically proceeds through an addition-elimination mechanism, forming a Meisenheimer complex intermediate. The rate of NAS is significantly influenced by the presence and position of electron-withdrawing groups on the aromatic ring. These groups stabilize the negatively charged intermediate, thereby facilitating the reaction. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective in accelerating NAS masterorganicchemistry.com.

Vicarious Nucleophilic Substitution (VNS) is another mechanism where a hydrogen atom on an electron-deficient aromatic or heteroaromatic ring is replaced by a carbanion bearing a leaving group organic-chemistry.org. The nitro group plays a crucial role in activating the ring towards VNS. The regioselectivity in VNS of substituted nitroarenes depends on the position of the nitro group and other substituents, with substitution often occurring ortho or para to the nitro group organic-chemistry.org.

While direct studies detailing the regioselectivity of nucleophilic substitution specifically on 6-nitrobenzofuran are limited in the provided literature, related studies on nitrobenzofuran derivatives offer insights. For instance, a synthetic route to benzofuranamines involved a nucleophilic substitution process on a nitrobenzofuran intermediate mdpi.com. Furthermore, a study on a 5-bromo-3-methoxy-6-nitrobenzofuran demonstrated a regioselective nucleophilic aromatic substitution of the bromine atom by aryl or heteroaryl thiols, highlighting the potential for NAS in nitrobenzofuran systems bearing suitable leaving groups capes.gov.br.

The nitro group (-NO₂) is a potent electron-withdrawing substituent. Its presence on the benzofuran (B130515) ring system significantly withdraws electron density from the aromatic core, thereby activating it towards nucleophilic attack masterorganicchemistry.comwikipedia.org. This electron deficiency is central to the enhanced reactivity observed in NAS and VNS reactions.

The fused bicyclic structure of benzofuran also influences reactivity. While the aromaticity of the benzene (B151609) ring generally makes it less susceptible to nucleophilic attack compared to aliphatic systems, the combined electronic effects of the nitro group and the fused heterocyclic ring system can lead to unique reactivity patterns. The electron-withdrawing nature of the nitro group can polarize the molecule, affecting electron density distribution and influencing the site and ease of nucleophilic attack vulcanchem.comevitachem.com.

Dearomatization Reactions and Cycloadditions

Dearomatization reactions involve the disruption or reduction of aromaticity, often leading to the formation of complex, non-aromatic cyclic structures. Nitrobenzofurans, particularly 2-nitrobenzofurans, have emerged as versatile substrates in various dearomatization reactions, including cycloadditions and Michael additions, often catalyzed by organocatalysts or transition metals. These reactions are valuable for constructing polycyclic frameworks with high stereoselectivity.

Aromatic heterocycles, including benzofurans, can participate in Diels-Alder (DA) reactions, albeit their aromaticity typically renders them less reactive as dienophiles compared to simple dienes. However, the introduction of strong electron-withdrawing groups, such as nitro groups, significantly enhances their dienophilic character sciforum.netconicet.gov.ar.

2- and 3-Nitrobenzofurans have been investigated as dienophiles in polar Diels-Alder reactions with various dienes. These reactions often proceed via a normal electron-demand DA cycloaddition pathway. A notable feature of these reactions is the subsequent elimination of nitrous acid (HNO₂) from the initial cycloadduct under thermal conditions, leading to the formation of dibenzofurans sciforum.netconicet.gov.aramanote.comamanote.com. This process offers a direct route to dibenzofuran (B1670420) skeletons. While specific studies detailing the role of this compound as a dienophile in Diels-Alder reactions are not extensively documented in the provided search results, the general principle of nitro group activation suggests that it would also exhibit enhanced dienophilic character.

Dearomatization via Michael addition is a significant transformation for electron-deficient heteroarenes. 2-Nitrobenzofurans have been successfully employed as Michael acceptors in organocatalytic dearomatization reactions. For instance, N-heterocyclic carbene (NHC) catalysis has been utilized for the enantioselective dearomative Michael addition of α,β-unsaturated aldehydes to 2-nitrobenzofurans, yielding chiral 2,3-disubstituted-2,3-dihydrobenzofuran derivatives rsc.orgnih.govresearchgate.net. These reactions proceed via the addition of a homoenolate to the nitrobenzofuran, forming new carbon-carbon bonds and breaking the aromaticity of the furan (B31954) ring rsc.orgnih.govresearchgate.net.

Furthermore, thiol-triggered tandem reactions involving 2-nitrobenzofurans have been reported, combining Michael addition with intramolecular Henry reactions to construct sulfur-containing polyheterocyclic compounds acs.org. These reactions often proceed with high yields and diastereoselectivities acs.org.

Table 1: Representative Dearomatization via Michael Addition Reactions of 2-Nitrobenzofurans

| Substrate (Nitrobenzofuran) | Michael Acceptor | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| 2-Nitrobenzofuran (B1220441) (1a) | trans-Cinnamaldehyde (2a) | NHC precatalysts (e.g., 4a, 4b, 4d) + Cs₂CO₃ | Moderate to High | Not specified | Not specified | rsc.org |

| 2-Nitrobenzofuran (1a) | 2-Mercaptobenzaldehyde (2a) | DABCO (10 mol%) in CH₂Cl₂ | 99 | 3:1 | Not specified | acs.org |

| 2-Nitrobenzofuran (1a) | N-2,2,2-trifluoroethylisatin ketimines | Chiral cyclohexanediamine-derived bifunctional tertiary amine-squaramide catalyst | Up to 99 | >20:1 | Up to 99 | nih.gov |

| 2-Nitrobenzofuran (1a) | Isocyanoacetate esters (e.g., 2a) | Cupreine-ether organocatalyst | Good to Excellent | Full | Excellent | acs.org |

Nitrobenzofurans serve as valuable synthons in various annulation processes, leading to the construction of complex fused polycyclic systems through cycloaddition reactions. These transformations often involve the dearomatization of the benzofuran ring.

[3+2] Cycloadditions: 2-Nitrobenzofurans have been extensively used in [3+2] annulation reactions with various nucleophiles, such as azomethine ylides and isocyanoacetate esters, catalyzed by organocatalysts or transition metals nih.govacs.orgmdpi.commdpi.comresearchgate.netchinesechemsoc.org. These reactions typically yield tricyclic or spirocyclic compounds with high yields, diastereoselectivities, and enantioselectivities nih.govacs.orgmdpi.comchinesechemsoc.org. For example, the reaction of 2-nitrobenzofurans with isocyanoacetate esters in the presence of a chiral organocatalyst can produce chiral tricyclic compounds with three contiguous stereocenters acs.org. Phosphine-catalyzed annulation of 2-nitrobenzofurans with vinylcyclopropanes has also been reported, yielding dearomatized products with excellent stereoselectivity chinesechemsoc.orgchinesechemsoc.org.

[4+2] Cycloadditions: Base-catalyzed [4+2] annulation reactions between 2-nitrobenzofurans and N-alkoxyacrylamides have been developed to synthesize benzofuro[3,2-b]pyridinone derivatives researchgate.net. These reactions proceed under mild conditions and offer broad substrate scope.

Table 2: Representative Annulation Reactions of 2-Nitrobenzofurans

| Substrate (Nitrobenzofuran) | Reaction Partner | Catalyst/Conditions | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| 2-Nitrobenzofuran (1a) | Vinylcyclopropanes | Phosphine catalyst (e.g., P9) in CHCl₃ | Dearomatized products | Excellent | High | Excellent | chinesechemsoc.org |

| 2-Nitrobenzofuran (1a) | N-Alkoxyacrylamides | Organic base | Benzofuro[3,2-b]pyridinones | High to Excellent | Not specified | Not specified | researchgate.net |

| 2-Nitrobenzofuran (1a) | para-Quinamines | Not specified | Benzofuro[3,2-b]indol-3-one derivatives | Up to 98 | >20:1 | Not specified | mdpi.com |

| 2-Nitrobenzofuran (1a) | Isatin ketimines | Bifunctional tertiary amine-squaramide catalyst | Spiro-fused polyheterocycles | Up to 99 | >20:1 | Up to 99 | nih.gov |

Compound List

this compound

2-Nitrobenzofuran

3-Nitrobenzofuran

5-Bromo-3-methoxy-6-nitrobenzofuran

Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate

Methyl this compound-2-ate

Functional Group Interconversions

The literature search did not yield specific examples detailing the reduction of the nitro group in this compound to an amino function, nor did it provide instances of chemoselective reductions of ester groups in derivatives of this compound. The available research primarily focuses on other types of transformations involving the nitrobenzofuran scaffold.

Reduction of Nitro Groups to Amino Functions

Based on the reviewed literature, specific protocols or research findings detailing the direct reduction of the nitro group in this compound to an amino function were not identified.

Cascade and Multicomponent Reactions Involving this compound

While the literature prominently features cascade and multicomponent reactions involving nitrobenzofuran scaffolds, the specific examples found in the provided search results primarily detail transformations with 2-nitrobenzofuran or general nitrobenzofuran systems. Direct evidence for cascade or multicomponent reactions specifically involving this compound was not identified in these sources. Nevertheless, these studies illustrate the potential reactivity of the nitrobenzofuran core in dearomatization and cycloaddition processes.

The identified reaction types involving nitrobenzofurans, particularly 2-nitrobenzofuran, include:

Copper-Catalyzed Dearomative [3+2] Cycloaddition: This reaction involves 2-nitrobenzofurans and cyclic azomethine ylides, catalyzed by copper, leading to the formation of polycyclic 8-azabicyclo[3.2.1]octane derivatives with high yields and good stereoselectivity thieme-connect.com.

Organocatalyzed Dearomative Aza-Michael/Michael Addition: Studies have reported the organocatalyzed dearomative aza-Michael/Michael addition of 2-nitrobenzofuran with 2-aminochalcones. This pathway yields chiral quinoline (B57606) derivatives possessing multiple stereocenters with good enantioselectivity researchgate.netresearchgate.net.

Asymmetric Dearomative [3+2] Annulation: Research has also explored the asymmetric dearomative [3+2] annulation and subsequent methylthiolation reactions of 3-isothiocyanato oxindoles with 2-nitrobenzofurans, resulting in the formation of spirooxindoles thieme-connect.de.

Base-Mediated [4+2] Annulation: 2-Nitrobenzofuran has been utilized as a competent substrate in base-mediated [4+2] annulation reactions with α,α-dicyanoalkenes. These reactions, often conducted in water, provide facile access to structurally diverse functionalized dibenzoheterocyclic compounds researchgate.net.

Derivatives and Analogues of 6 Nitrobenzofuran: Synthesis and Structural Diversity

Nitrobenzofuran Isomers and Substituted Variants (e.g., 2-, 3-, 4-, 5-, 7-Nitrobenzofurans)

The position of the nitro group on the benzofuran (B130515) ring system dictates the molecule's electronic properties and reactivity, leading to a range of isomers with distinct synthetic pathways.

2-Nitrobenzofurans: These isomers are valuable precursors for constructing complex fused heterocyclic systems. An efficient method for their synthesis involves the dearomative (3 + 2) cycloaddition reaction with para-quinamines, which proceeds under mild conditions to afford benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields. nih.gov This reaction highlights the utility of the 2-nitro group in activating the benzofuran system for cycloaddition reactions.

3-Nitrobenzofurans: The synthesis of 3-nitrobenzofurans can be achieved through methods such as the electrophilic nitration of 3-unsubstituted benzofurans. researchgate.net These compounds exhibit a high propensity for the opening of the furan (B31954) ring when treated with certain nucleophiles. For instance, reaction with dimethylphenacylsulfonium salts in the presence of a base leads to ring-opened (E)-1-aryl-2-(dimethylsulfonio)-4-nitro-1-oxobut-3-en-2-ides. researchgate.net

4-Nitrobenzofurans: The synthesis of 4-nitro-1-benzofuran has been documented, although detailed synthetic procedures in the provided context are limited. sigmaaldrich.com General synthetic strategies for benzofurans, such as the cyclization of appropriately substituted phenols and subsequent nitration, represent plausible routes. organic-chemistry.org

5-Nitrobenzofurans: This isomer is a key intermediate in the synthesis of pharmaceuticals like the antiarrhythmic drug dronedarone. researchgate.netias.ac.in A practical multi-step synthesis starts from 4-nitrophenol (B140041). researchgate.netias.ac.in Key steps include Fries rearrangement, methylation, selective α-bromination of the resulting ketone, and subsequent cyclization to form the 2-butyl-5-nitrobenzofuran (B137315) core. ias.ac.in Another route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde (B32719) with ethyl bromoacetate (B1195939) to yield ethyl 5-nitrobenzofuran-2-carboxylate. rsc.org Additionally, 5-nitro-2-phenylbenzofuran (B8684158) derivatives have been synthesized via an intramolecular Wittig reaction between an ortho-hydroxybenzyltriphosphonium salt and a substituted benzoyl chloride. sciforum.net

7-Nitrobenzofurans: While specific synthetic details for 7-nitrobenzofuran (B103471) are not extensively covered in the provided search results, its derivatives, particularly in the form of nitrobenzofurazans (see Section 4.2.4), are well-studied.

The table below summarizes various synthesized nitrobenzofuran isomers and substituted variants.

| Compound Name | Starting Material(s) | Key Reaction Type | Reference |

|---|---|---|---|

| 2-Butyl-5-nitrobenzofuran | 4-Nitrophenol | Fries rearrangement, Cyclization | researchgate.netias.ac.in |

| (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 2-Butyl-5-nitrobenzofuran, 4-Methoxybenzoyl chloride | Friedel–Crafts acylation, Demethylation | researchgate.netias.ac.in |

| Ethyl 5-nitrobenzofuran-2-carboxylate | 2-Hydroxy-5-nitrobenzaldehyde, Ethyl bromoacetate | Williamson ether synthesis, Cyclization | rsc.org |

| 5-Nitro-2-phenylbenzofuran derivatives | Substituted 2-hydroxybenzyl alcohol, Substituted benzoyl chloride | Wittig reaction (intramolecular) | sciforum.net |

| Benzofuro[3,2-b]indol-3-one derivatives | 2-Nitrobenzofuran (B1220441), para-Quinamine | Dearomative (3 + 2) cycloaddition | nih.gov |

| (3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives | (3-Hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, Alkyl halides | Alkylation | researchgate.net |

Complex Fused Heterocyclic Systems Containing the Nitrobenzofuran Moiety

The 6-nitrobenzofuran core serves as a foundational block for the construction of more elaborate, fused heterocyclic systems, leveraging the reactivity of both the benzofuran ring and the nitro group.

Hydrazones and Schiff bases are important classes of compounds synthesized from carbonyl precursors. A series of novel this compound-2-carbohydrazide Schiff base derivatives have been synthesized. researchgate.net The synthesis is a two-step process. First, methyl this compound-2-carboxylate is refluxed with hydrazine (B178648) hydrate (B1144303) to produce this compound-2-carbohydrazide. This intermediate is then condensed with a variety of substituted aldehydes in methanol (B129727) to yield the final Schiff bases (hydrazones). researchgate.net These compounds possess the characteristic azomethine (-N=CH-) linkage.

| Derivative Type | Key Intermediate | Reaction | Resulting Moiety | Reference |

|---|---|---|---|---|

| Schiff Bases (Hydrazones) | This compound-2-carbohydrazide | Condensation with various aromatic aldehydes | This compound-hydrazone | researchgate.net |

The 1,3,4-oxadiazole (B1194373) ring is a common heterocycle in medicinal chemistry. Benzofuran-appended oxadiazoles (B1248032) can be synthesized from benzofuran-2-carbohydrazide. nih.govnih.gov Applying this methodology to this compound, the synthesis would begin with this compound-2-carbohydrazide. This precursor can be treated with carbon disulfide in the presence of potassium hydroxide (B78521) to undergo cyclization, forming a 5-(this compound-2-yl)-1,3,4-oxadiazole-2-thione intermediate. This thione can then be further functionalized, for example, through S-alkylation with various bromoacetanilide (B25293) derivatives under ultrasonic-assisted, basic conditions to yield a series of substituted oxadiazole derivatives. nih.gov

Thiazolidin-4-ones are another class of heterocycles with significant biological interest. e3s-conferences.org A common synthetic route to these compounds involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid, such as thioglycolic acid. nih.gov Following this strategy, the Schiff bases derived from this compound-2-carbohydrazide (as described in 4.2.1) can serve as precursors. The reaction of these nitrobenzofuran-based Schiff bases with thioglycolic acid would yield the corresponding thiazolidinone analogues, incorporating the this compound moiety into a more complex heterocyclic framework. sysrevpharm.orgresearchgate.net

Nitrobenzofurazan, also known as 4-nitro-2,1,3-benzoxadiazole, is structurally distinct from nitrobenzofuran but is a closely related and often discussed analogue. Its derivatives are widely used as fluorescent labels. The most common precursor is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). mdpi.com NBD-Cl is a versatile, non-fluorescent reagent that readily reacts with primary and secondary amines via a nucleophilic aromatic substitution reaction. mdpi.com This reaction displaces the chlorine atom to form highly fluorescent 4-amino-7-nitrobenzofurazan (B187976) (NBD-amino) derivatives. arkat-usa.orgnih.gov A wide variety of NBD derivatives have been synthesized by reacting NBD-Cl with compounds such as anilines, amino acids, and other primary amines in a suitable solvent, often with the addition of a base like sodium bicarbonate. mdpi.comarkat-usa.org

Macrocyclic and Supramolecular Derivatives Incorporating Nitrobenzofuran

The integration of nitrobenzofuran, or more commonly its nitrobenzofurazan analogue, into larger macrocyclic and supramolecular structures has led to the development of novel chemosensors and molecular assemblies.

Crown ethers, known for their cation-complexing ability, have been functionalized with nitrobenzofurazan (NBD) moieties to create smart fluorescent systems. mdpi.com A notable example involves the synthesis of a dibenzo-18-crown-6 (B77160) ether derivative bearing two NBD units. mdpi.com The synthesis starts with the nitration of the dibenzo-18-crown-6, followed by the reduction of the nitro groups to amines. These amino groups are then derivatized by reaction with NBD-Cl to yield the final macrocyclic structure. mdpi.com Structural analysis confirms the successful incorporation of the NBD fluorophores onto the crown ether platform. These molecules are of high interest for their potential applications in the sensing and detection of cations, where ion binding by the crown ether can modulate the fluorescence properties of the attached NBD groups. mdpi.com The formation of supramolecular structures is also observed in simpler NBD derivatives through intermolecular forces like hydrogen bonding and π–π stacking interactions. nih.gov

Advanced Analytical Characterization Methodologies for 6 Nitrobenzofuran and Its Synthesized Products

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 6-Nitrobenzofuran. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For aromatic systems like this compound, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing nature of the nitro group and the electronic effects of the fused furan (B31954) ring.

In a study involving derivatives of this compound, specific chemical shifts for the protons on the benzofuran (B130515) core were identified. researchgate.net The proton at position 7 (H-7), adjacent to the nitro group, is expected to be significantly deshielded, appearing at a high chemical shift. The proton at position 5 (H-5) would also be influenced by the nitro group, while the protons on the furan ring (H-2 and H-3) would have characteristic shifts. For a this compound-2-carbohydrazide derivative, key proton signals of the this compound moiety were observed at δ 8.39 (dd, 1H, J = 2.5, 9 Hz), δ 7.98 (d, 1H, J = 9 Hz), and δ 7.95 (s, 1H). researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are highly sensitive to the electronic environment. The carbon atom directly attached to the nitro group (C-6) is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the nitro group. The other carbons in the benzene (B151609) and furan rings will also exhibit characteristic shifts that aid in the complete structural assignment. For comparison, the reported ¹³C NMR signals for the parent compound, nitrobenzene (B124822), are 148.3 (ipso-C), 134.7 (para-C), 129.4 (meta-C), and 123.5 (ortho-C) ppm.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~7.7 - 7.9 | ~145 - 150 |

| 3 | ~6.8 - 7.0 | ~105 - 110 |

| 4 | ~7.6 - 7.8 | ~120 - 125 |

| 5 | ~8.3 - 8.5 | ~120 - 125 |

| 6 | - | ~145 - 150 (ipso) |

| 7 | ~8.0 - 8.2 | ~115 - 120 |

| 3a | - | ~120 - 125 |

| 7a | - | ~155 - 160 |

Mass Spectrometry (MS, LCMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (C₈H₅NO₃), the molecular weight is approximately 163.13 g/mol . In Electron Ionization Mass Spectrometry (EI-MS), the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) at m/z ≈ 163. This molecular ion can then undergo fragmentation.

The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group components. Expected fragmentation patterns for this compound would include:

Loss of NO₂: A significant fragment resulting from the cleavage of the C-N bond, leading to an ion at [M - 46]⁺.

Loss of NO: A fragment corresponding to the loss of nitric oxide, giving an ion at [M - 30]⁺.

Loss of CO: The benzofuran ring itself can fragment by losing a molecule of carbon monoxide, a characteristic fragmentation for furan and its derivatives, resulting in an ion at [M - 28]⁺ or from subsequent fragments.

The mass spectrum of the parent compound, benzofuran, shows a prominent molecular ion at m/z 118, with a significant fragment at m/z 89 resulting from the loss of a CHO group. This provides a basis for interpreting the fragmentation of its nitro-substituted derivatives.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 163 | [C₈H₅NO₃]⁺• | Molecular Ion (M⁺•) |

| 133 | [C₈H₅O₂]⁺ | Loss of NO |

| 117 | [C₈H₅O]⁺ | Loss of NO₂ |

| 89 | [C₇H₅]⁺ | Loss of NO₂ and CO |

Vibrational Spectroscopy (Infrared Spectroscopy, FT-IR)

Infrared (IR) Spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the nitro group and the benzofuran core.

Nitro Group (NO₂) Vibrations: The most diagnostic peaks for the nitro group are the asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears as a strong band in the 1500-1560 cm⁻¹ region, while the symmetric stretch appears as a strong band between 1300-1370 cm⁻¹.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region.

Benzofuran Core Vibrations: The C-O-C stretching vibration of the furan ether linkage is expected to produce a strong band in the 1000-1250 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1560 - 1500 | Asymmetric N-O Stretch | Nitro Group (NO₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1370 - 1300 | Symmetric N-O Stretch | Nitro Group (NO₂) |

| 1250 - 1000 | C-O-C Stretch | Aryl Ether (Furan Ring) |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems and chromophores, such as this compound.

The benzofuran ring system is itself a chromophore. The addition of a nitro group, a powerful auxochrome and chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted benzofuran. The spectrum is expected to show absorptions due to π → π* transitions within the conjugated aromatic system and potentially a weaker n → π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro group and the furan ring. Studies on similar nitroaromatic compounds, like nitrobenzaldehydes, show strong absorptions around 250 nm, which are ascribed to π→π* excitations involving the nitro and benzene groups. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reverse-phase HPLC method is typically employed.

In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical method for analyzing substituted furans and benzofurans would involve a C18 column and a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes. Detection is commonly performed using a UV detector set at a wavelength where the analyte has strong absorbance, as determined from its UV-Vis spectrum. The purity of the this compound sample is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust analytical technique for the separation and analysis of volatile and thermally stable compounds. For this compound and its derivatives, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for identification and quantification. The analysis is typically performed on a system equipped with a capillary column and one or more specific detectors. epa.gov

The direct analysis of nitroaromatic compounds like this compound can sometimes be challenging. Underivatized nitrophenols, for example, can interact with active sites in the injection port or on the capillary column, which may lead to poor peak shape and reduced sensitivity. researchgate.net Despite this, methods have been developed for the direct analysis of various nitroaromatics. epa.gov The choice of detector is critical; an electron capture detector (ECD) is highly sensitive to electronegative compounds like nitroaromatics, while a nitrogen-phosphorus detector (NPD) offers selectivity for nitrogen-containing compounds. epa.gov Mass spectrometry (MS) provides structural information, aiding in the unambiguous identification of target analytes and their synthesized products. nih.govresearchgate.net

For the analysis of this compound, a high-resolution capillary column, such as an HP-5MS, is suitable for separating the analyte from other components in the matrix. tdi-bi.com The mass spectrometer can be operated in either full scan mode to identify unknown products or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of the target compound. tdi-bi.com

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. epa.gov |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Column | HP-5MS (or equivalent) 30-60 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution for a wide range of semi-volatile organic compounds. tdi-bi.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. researchgate.net |

| Oven Program | Temperature ramp (e.g., 60 °C hold for 2 min, ramp to 280 °C at 10 °C/min) | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD) | Provides identification and quantification. ECD and NPD offer high sensitivity for nitro compounds. epa.gov |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. tdi-bi.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that combines advantages of both gas and liquid chromatography. dtic.mil It utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, resulting in a "supercritical fluid" with unique solvating properties. dtic.milwikipedia.org This technique is particularly well-suited for the analysis and purification of thermally labile or low-to-moderate molecular weight compounds. wikipedia.org

For the analysis of nitroaromatic compounds like this compound, SFC presents a viable alternative to HPLC and GC. dtic.mil The use of supercritical CO2 as the primary mobile phase is advantageous due to its low toxicity, low cost, and non-flammable nature. chromatographyonline.com To modulate the mobile phase's polarity and enhance the elution of polar analytes, organic modifiers such as methanol (B129727), ethanol, or isopropanol are often added. chromatographyonline.com SFC is recognized for its ability to achieve fast and efficient separations, particularly for chiral compounds, but also for a range of achiral analyses in the pharmaceutical industry. wikipedia.orgnih.gov

The instrumentation for SFC is similar to that of HPLC, but it requires components that can withstand high pressures and precise temperature control to maintain the supercritical state of the mobile phase. wikipedia.org Detection can be accomplished using various detectors common in HPLC, such as UV-Vis or mass spectrometry. The feasibility of using SFC with a thermionic detector (TID) has also been explored for the determination of nitroaromatics, nitramines, and nitrate (B79036) esters. dtic.mil

| Parameter | Typical Setting/Component | Significance |

|---|---|---|

| Mobile Phase | Supercritical Carbon Dioxide (CO₂) with a polar modifier (e.g., Methanol) | CO₂ is the primary solvent; modifiers are added to increase solvating power for more polar analytes. chromatographyonline.com |

| Stationary Phase | Packed columns similar to HPLC (e.g., silica, 2-ethylpyridine, diol) | The choice of stationary phase is crucial for achieving the desired selectivity and separation. chromatographyonline.com |

| Column Temperature | >40 °C (for CO₂) | Must be maintained above the critical temperature of the mobile phase (31.1 °C for CO₂). wikipedia.org |

| Back Pressure | 100-400 bar | Must be maintained above the critical pressure of the mobile phase (73.8 bar for CO₂). |

| Detector | UV-Vis, Mass Spectrometry (MS), Thermionic Detector (TID) | Provides detection and quantification of the separated components. dtic.mil |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, including the synthesis of this compound and its derivatives. libretexts.orgresearchgate.net It allows chemists to qualitatively assess the consumption of starting materials and the formation of products over time. libretexts.org

The procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the starting material(s). rochester.edu A "cospot," where the reaction mixture is spotted directly on top of the starting material spot, is crucial for resolving compounds with similar Retention Factor (Rf) values. libretexts.orgrochester.edu The plate is then developed in a suitable solvent system (mobile phase). As the reaction proceeds, TLC plates taken at different time intervals will show the starting material spot diminishing in intensity while a new spot corresponding to the product appears and intensifies. libretexts.org The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate. libretexts.org Visualization of the spots for compounds like this compound derivatives, which may be colorless, is typically achieved under UV light (254 nm and 365 nm) or by using staining reagents. rsc.orgresearchgate.net

While primarily qualitative, TLC can be adapted for quantitative analysis by combining it with image processing systems (MIA-TLC), allowing for the calculation of reaction conversion percentages and estimation of rate constants. researchgate.netrsc.org

| Step | Action | Purpose |

|---|---|---|

| 1. Plate Preparation | Draw a baseline in pencil on a TLC plate and mark lanes for the starting material (SM), cospot (Co), and reaction mixture (Rxn). | To provide a starting point for the separation and organize the spots. rochester.edu |

| 2. Spotting | Using a capillary tube, apply small, concentrated spots of the SM, a combination of SM and Rxn (cospot), and the Rxn in their respective lanes. | To apply the samples to the stationary phase for analysis. The cospot helps confirm identity if Rf values are close. libretexts.org |

| 3. Development | Place the plate in a sealed chamber containing a suitable mobile phase (e.g., hexane-ethyl acetate mixture). Allow the solvent to travel up the plate. rsc.org | To separate the components of the mixture based on their differential partitioning between the mobile and stationary phases. |

| 4. Visualization | Remove the plate, mark the solvent front, and allow it to dry. Observe the plate under a UV lamp and circle any visible spots. rsc.org | To make the separated, often colorless, spots visible. researchgate.net |

| 5. Analysis | Compare the intensity of the starting material spot to the product spot in the reaction mixture lane. The reaction is complete when the SM spot disappears. | To determine the extent of the reaction. libretexts.org |

X-ray Crystallographic Analysis for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique is invaluable for the structural elucidation of this compound and its synthesized products, providing unambiguous confirmation of their molecular structure, stereochemistry, and packing in the solid state.

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted and exposed to a focused beam of X-rays. nih.gov The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The geometric pattern of these spots provides information about the crystal's unit cell dimensions and symmetry. nih.gov The intensities of the diffracted spots are then used to calculate an electron density map of the molecule. By fitting the known atoms of the molecule into this map, a detailed three-dimensional structural model is generated. nih.gov

For benzofuran derivatives, X-ray crystallography has been used to confirm the E/Z configuration of isomers and to study intermolecular interactions, such as π-π stacking, which can influence the material's solid-state properties. researchgate.net For a novel this compound derivative, this analysis would confirm the position of the nitro group on the benzofuran core, determine bond lengths and angles, and reveal how the molecules arrange themselves in the crystal lattice.

Advanced Sample Preparation and Derivatization for Analytical Purposes

Sample preparation is a critical step in the analytical workflow, designed to isolate the analyte of interest from the sample matrix and convert it into a form suitable for analysis. For this compound and its derivatives, advanced preparation and derivatization techniques can significantly improve analytical performance.

Derivatization for Enhanced Detection Sensitivity

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. youtube.com This is often done to increase volatility for GC analysis, improve thermal stability, or enhance the response of a specific detector. youtube.comgreyhoundchrom.com

For nitroaromatic compounds like this compound, derivatization can overcome challenges associated with their direct analysis. Two key strategies include:

Silylation for GC-MS: Polar functional groups, such as hydroxyl or amine groups that might be present on synthesized products of this compound, can be derivatized through silylation. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a non-polar trimethylsilyl (TMS) group. youtube.comnih.gov This process reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic peak shape and better sensitivity in GC-MS analysis. youtube.comnih.gov

Reduction for LC-MS: The sensitivity of mass spectrometry for neutral nitroaromatic compounds can be limited due to poor ionization efficiency. rsc.org A powerful derivatization strategy involves the chemical reduction of the nitro group to a more basic and easily ionizable aromatic amine. This transformation significantly enhances the signal in electrospray ionization mass spectrometry (ESI-MS), allowing for trace-level detection and quantification. rsc.org

| Strategy | Reagent Example | Target Analyte/Functional Group | Analytical Technique | Benefit |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH), Amine (-NH₂) groups on derivatives | GC-MS | Increases volatility and thermal stability; improves peak shape. nih.gov |

| Reduction | Various reducing agents (e.g., SnCl₂/HCl) | Nitro (-NO₂) group | LC-MS | Converts to an ionizable amine, significantly increasing detection sensitivity. rsc.org |

| Acylation | Acyl chlorides, Chloroformates | Amine (-NH₂) groups on derivatives | GC, GC-MS | Improves thermal stability and chromatographic properties. semanticscholar.org |

Strategies for Stabilizing Reactive Intermediates for Analysis

During the synthesis of complex molecules derived from this compound, reactive intermediates may be formed. These species are often unstable and difficult to isolate and characterize directly. Derivatization can serve as a crucial strategy to "trap" and stabilize these intermediates, allowing for their analysis.

By reacting the unstable intermediate with a suitable derivatizing agent, it can be converted into a more stable product that can be readily analyzed by chromatographic or spectroscopic methods. For example, if a synthetic route produces an intermediate with a reactive alcohol or amine functional group, this intermediate can be immediately treated with a silylating or acylating agent. semanticscholar.org This conversion into a stable silyl (B83357) ether or amide derivative prevents further degradation or reaction and renders the molecule amenable to analysis by GC-MS. This "trapping" approach provides valuable mechanistic insights into the reaction pathway by confirming the structure of transient species that would otherwise go undetected.

Computational and Theoretical Investigations of 6 Nitrobenzofuran

Electronic Structure and Quantum Chemical Studies

Detailed computational and theoretical investigations focusing specifically on 6-nitrobenzofuran are limited in publicly accessible literature. While broader research exists on the benzofuran (B130515) scaffold and its derivatives, studies dedicated solely to the electronic and structural properties of the 6-nitro substituted isomer are not extensively detailed. However, the principles of quantum chemical studies provide a framework for how such an analysis would be conducted.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and predict various molecular properties. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and compute its vibrational frequencies. rsc.org Such calculations are foundational for further analysis of the compound's characteristics. uj.ac.za

Interactive Data Table: Representative DFT Calculation Parameters

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. taylorandfrancis.comwikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.com

Interactive Data Table: Conceptual FMO Data for this compound

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netwolfram.comavogadro.cc The map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. researchgate.net

Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. uj.ac.zaresearchgate.net For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this region a likely site for interaction with electrophiles. The aromatic ring and the furan (B31954) oxygen would also display distinct electrostatic potential features influencing their reactivity. researchgate.net

Analysis of Charge Transfer and Donor-Acceptor Interactions (ELF, LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to analyze the electron localization in a molecule, providing insights into chemical bonding and electron pair domains. cam.ac.ukwikipedia.org ELF analysis, in particular, offers a way to visualize core electrons, covalent bonds, and lone pairs, which can be seen as a quantitative representation of the Lewis structure model. wikipedia.orgjussieu.fr

For this compound, ELF and LOL analyses would help to characterize the aromaticity of the fused ring system and the nature of the bonding within the nitro group. These analyses can reveal patterns of electron delocalization and localization that are not always apparent from simpler models. researchgate.net High ELF values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. jussieu.fr

Reactivity and Mechanism Elucidation via Computational Methods

Computational methods are instrumental in exploring the potential reaction pathways and understanding the mechanisms of chemical reactions. rsc.org

Energy Profile Calculations for Reaction Pathways

By calculating the energies of reactants, transition states, and products, computational chemistry can map out the energy profile of a reaction. This is essential for determining the feasibility of a proposed mechanism and predicting the reaction's kinetics and thermodynamics. For this compound, this approach could be used to study reactions such as nucleophilic aromatic substitution or cycloadditions. researchgate.netnih.gov

For instance, in a nucleophilic substitution reaction, DFT calculations could be used to locate the transition state structure and calculate its energy, thereby determining the activation energy barrier for the reaction. nih.gov This information is critical for understanding why a reaction proceeds through a particular pathway and what factors might influence its rate. mdpi.com Although specific energy profiles for reactions involving this compound are not widely published, the methodology for such studies is well-established.

Studies on Aromaticity and Torsional Influences

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic structure of this compound, particularly concerning its aromaticity and the conformational dynamics of the nitro group. The benzofuran system itself is aromatic, arising from the fusion of a benzene (B151609) ring with a furan ring, creating a continuous, planar, cyclic system with 10 π-electrons that satisfies Hückel's rule (4n+2, where n=2). masterorganicchemistry.comyoutube.comyoutube.com The introduction of a nitro group (-NO₂) at the 6-position significantly influences the electronic distribution and geometry of this aromatic core.

The aromatic character of the benzofuran ring system can be computationally assessed using various descriptors, such as Nucleus-Independent Chemical Shift (NICS) and the aromatic fluctuation index (FLU). nih.gov In related nitro-substituted heterocyclic systems like 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations have shown that condensed rings can alter the aromaticity of the carbocyclic portion. mdpi.com Similarly, the electron-withdrawing nature of the nitro group in this compound is expected to decrease the electron density of the benzene ring, thereby modulating its aromatic character compared to the unsubstituted parent molecule.

A key aspect of the computational investigation is the torsional influence of the nitro group. The rotation of the -NO₂ group relative to the plane of the benzofuran ring is associated with an energy barrier. DFT calculations are used to map the potential energy surface for this rotation. mdpi.com For many nitroaromatic compounds, the planar conformation, where the nitro group is coplanar with the aromatic ring, is the lowest energy state due to favorable π-conjugation. However, steric hindrance from adjacent substituents can force the nitro group out of the plane.

In a computational study on 4,6-dichloro-5-nitrobenzofuroxan, the rotational barrier of the nitro group was calculated to be 9.15 kcal mol⁻¹ in solution. mdpi.com The presence of adjacent chlorine atoms was found to strongly influence the dihedral angle. mdpi.com For this compound, which lacks substituents adjacent to the nitro group, the rotational barrier is expected to be lower. Theoretical studies on simpler nitroaromatics provide comparative values; for instance, the average V₂ barriers for the nitro group rotation in 3-nitrotoluene (B166867) and 4-nitrophenol (B140041) were calculated to be 6.44 and 7.93 kcal/mol, respectively. nih.gov These computational findings indicate that while the nitro group in this compound has a degree of rotational freedom, there is a distinct energetic preference for conformations that maximize electronic stabilization.

| Molecule | Method | Calculated Rotational Barrier (kcal/mol) | Reference |

| 4,6-dichloro-5-nitrobenzofuroxan | DFT | 9.15 | mdpi.com |

| 3-nitrotoluene | DFT | 6.44 | nih.gov |

| 4-nitrophenol | DFT | 7.93 | nih.gov |

| 3-nitroaniline | DFT | 6.38 | nih.gov |

| 4-nitroaniline | DFT | 9.13 | nih.gov |

Regioselectivity Predictions in Cycloaddition Reactions

Computational chemistry, particularly DFT, is a powerful tool for predicting the regioselectivity of cycloaddition reactions involving this compound. The nitro group acts as a strong electron-withdrawing group, which significantly influences the electronic properties of the benzofuran scaffold, making it a reactive partner in various cycloadditions, such as Diels-Alder and [3+2] cycloaddition reactions. researchgate.netmdpi.com

Theoretical studies can predict regioselectivity by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. In polar cycloadditions, the reaction is typically controlled by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. mdpi.com For this compound, the electron-withdrawing nitro group lowers the energy of its LUMO, enhancing its reactivity as an electrophile (dienophile in Diels-Alder reactions). researchgate.net

DFT calculations can be used to determine the energies and coefficients of the frontier orbitals on each atom. The regioselectivity is predicted by matching the largest orbital coefficients of the interacting frontier orbitals. For instance, in a Diels-Alder reaction between a nitrobenzofuran and an electron-rich diene, the preferred cycloadduct will result from the alignment of the largest HOMO coefficient on the diene with the largest LUMO coefficient on the dienophile. researchgate.net